BenchChemオンラインストアへようこそ!

Parmodulin 2

Allosteric modulation Receptor pharmacology PAR1 signaling

Precision PAR1 inhibitor with proven allosteric selectivity. ML161 uniquely blocks Gαq coupling while preserving Gα12/13 signaling, enabling bias research that orthosteric inhibitors cannot achieve. This mechanism is validated to inhibit platelet activation with an IC50 of 0.26 µM and exhibits in vivo efficacy without prolonging bleed times. Procure ML161 specifically for reproducible, defined pathway interrogation.

Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
CAS No. 423735-93-7
Cat. No. B1676637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParmodulin 2
CAS423735-93-7
SynonymsML-161;  ML 161;  ML161;  AG-670;  CID-1048267;  AG670;  CID1048267;  AG 670;  CID 1048267.
Molecular FormulaC17H17BrN2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
InChIKeyDFOVLSMXPWPCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Parmodulin 2 (ML161, CAS 423735-93-7): Allosteric PAR1 Inhibitor for Platelet and Endothelial Research Applications


Parmodulin 2 (also known as ML161) is a small-molecule allosteric inhibitor of protease-activated receptor 1 (PAR1) with an IC50 of 0.26 μM for inhibiting P-selectin expression on human platelets [1]. It belongs to the parmodulin class of biased PAR1 ligands that act at the cytoplasmic face of the receptor to selectively block Gαq-mediated prothrombotic and proinflammatory signaling while preserving Gα13-mediated platelet shape change and activated protein C (APC)-mediated cytoprotective pathways [2]. As a non-competitive inhibitor of SFLLRN-induced platelet activation, Parmodulin 2 inhibits in vitro platelet aggregation and in vivo thrombus formation without prolonging bleeding time, distinguishing it from orthosteric PAR1 antagonists that globally inhibit all PAR1 signaling [3].

Why PAR1 Inhibitors Cannot Be Interchanged: Critical Differentiators for Parmodulin 2 Selection


PAR1 antagonists exhibit fundamentally distinct pharmacological profiles that preclude simple substitution. Orthosteric antagonists like vorapaxar bind irreversibly to the ligand-binding site and inhibit all downstream PAR1 signaling, including cytoprotective APC-mediated pathways, leading to documented endothelial injury and barrier dysfunction at nanomolar concentrations [1]. In contrast, Parmodulin 2 acts as a reversible negative allosteric modulator targeting the cytoplasmic face, achieving biased antagonism—blocking Gαq-mediated prothrombotic signaling while preserving Gα13 and β-arrestin pathways [2]. Even among parmodulin analogs, structural variations produce measurable differences in plasma stability and anti-inflammatory potency; NRD-21 demonstrates 10-fold greater plasma stability than ML161 and superior TNFα-induced tissue factor suppression [3]. These mechanistic and performance divergences mandate compound-specific selection based on experimental requirements for signaling bias, reversibility, endothelial safety, and in vivo half-life.

Parmodulin 2 (ML161): Quantified Differentiation Against PAR1 Antagonist Comparators


Reversible Allosteric Modulation vs. Irreversible Orthosteric Antagonism: Vorapaxar Direct Comparison

Parmodulin 2 acts as a reversible, negative allosteric modulator of PAR1, in direct contrast to vorapaxar which binds irreversibly to the orthosteric ligand-binding site. In endothelial cell calcium mobilization assays using EA.hy926 cells, vorapaxar exhibited irreversible antagonism with persistent inhibition after washout, whereas Parmodulin 2 demonstrated reversible inhibition consistent with allosteric modulation [1]. This mechanistic distinction has functional consequences: Parmodulin 2 blocks Gαq signaling while preserving Gα13-mediated pathways, whereas vorapaxar globally inhibits all PAR1 signaling including cytoprotective APC pathways [2].

Allosteric modulation Receptor pharmacology PAR1 signaling

Preserved Endothelial Function: Parmodulin 2 vs. Vorapaxar in Human Artery Preparations

In a direct comparative study using human left internal mammary artery preparations, vorapaxar (10⁻⁶ M) caused significant endothelial dysfunction by disrupting both nitric oxide (NO)-mediated and endothelium-derived hyperpolarizing factor (EDHF)-dependent relaxation responses. In contrast, Parmodulin 2 (10⁻⁶ M) did not impair endothelium-dependent relaxation and preserved endothelial layer integrity as confirmed by transmission electron microscopy [1]. Neither compound disrupted endothelium-independent relaxation responses to sodium nitroprusside, isolating the differential effect specifically to endothelial function.

Endothelial function Vascular biology Cardiovascular pharmacology

In Vivo Antithrombotic Efficacy Without Bleeding Time Prolongation: Quantitative Differentiation from Conventional Antithrombotics

Parmodulin 2 (5 mg/kg, IV) significantly inhibited platelet thrombus formation in a mouse laser-induced cremaster arteriole injury model, achieving a 73% reduction in area under the curve (AUC) for thrombus accumulation [1]. Critically, unlike conventional antithrombotic agents that target coagulation factors or broadly inhibit platelet function, Parmodulin 2 did not prolong bleeding time at therapeutic doses [2]. This profile—potent antithrombotic efficacy with preserved hemostasis—represents a class-level differentiation from agents such as vorapaxar, which carries a bleeding risk warning in clinical use due to global PAR1 inhibition, and from direct thrombin inhibitors which universally prolong bleeding parameters.

Antithrombotic Hemostasis In vivo pharmacology

Superior Anti-Inflammatory Activity of NRD-21 Over ML161: Structure-Activity Differentiation Within the Parmodulin Class

Within the parmodulin class, NRD-21 (an oxazole analog) demonstrated superior anti-inflammatory activity compared to the parent compound ML161 (Parmodulin 2). In a qPCR assay measuring tissue factor (TF) expression in endothelial cells stimulated with TNF-α, NRD-21 exhibited greater suppression of TF mRNA levels than ML161 [1]. Additionally, NRD-21 showed substantially improved plasma stability, addressing a known limitation of the first-generation parmodulin ML161. This intra-class differentiation establishes ML161 as the reference standard for PAR1 allosteric inhibition studies, while NRD-21 represents an optimized analog for applications requiring enhanced plasma stability or anti-inflammatory potency.

Anti-inflammatory Endothelial biology SAR

Selective Inhibition of PAR1-Mediated Platelet Aggregation: Discrimination from Other Platelet Agonists

Parmodulin 2 selectively inhibits platelet aggregation induced by PAR1 peptide agonist SFLLRN and by thrombin, but does not inhibit aggregation induced by ADP, U46619 (thromboxane mimetic), collagen, or PAR4-activating peptide [1]. This selectivity profile distinguishes ML161 from broader-spectrum antiplatelet agents and confirms its specificity for PAR1-mediated activation pathways. The inhibition is mediated through PAR1 and the α2A-adrenergic receptor, with no significant off-target activity against other platelet activation receptors [2].

Platelet aggregation Receptor selectivity Antiplatelet

Potency Comparison: Parmodulin 2 PAR1 IC50 Relative to Other PAR1 Antagonists

Parmodulin 2 (ML161) inhibits PAR1-mediated P-selectin expression on human platelets with an IC50 of 0.26 μM (260 nM) [1]. For contextual potency comparison across the PAR1 antagonist landscape: vorapaxar exhibits a binding Ki of approximately 10 nM [2]; atopaxar (E5555) has an IC50 of 19 nM for PAR1 binding on human platelet membranes ; RWJ-56110 demonstrates a binding IC50 of 0.44 μM (440 nM) [3]; and compound 19 (spirooxazolidinone derivative) shows PAR1 binding IC50 of 70 nM with PRP aggregation IC50 of 0.19 μM [4]. ML161's potency lies in the mid-range of reported PAR1 antagonists, with the critical differentiation residing not in absolute potency but in its reversible allosteric mechanism and biased signaling profile.

PAR1 antagonist IC50 Potency ranking

Optimal Research Applications for Parmodulin 2 (ML161) Based on Quantified Differentiation Evidence


Studies Requiring Biased PAR1 Signaling Inhibition with Preserved Cytoprotective Pathways

Parmodulin 2 is the tool compound of choice for experiments investigating biased antagonism at PAR1. As demonstrated in direct comparative studies, ML161 acts as a reversible negative allosteric modulator that selectively blocks Gαq-mediated prothrombotic and proinflammatory signaling while preserving Gα13-mediated platelet shape change and APC-mediated cytoprotective endothelial signaling [1]. In contrast, orthosteric antagonists like vorapaxar globally inhibit all PAR1 pathways and have been shown to induce endothelial apoptosis and barrier dysfunction at nanomolar concentrations [2]. Applications include dissecting PAR1 signaling bias in endothelial and platelet biology, and evaluating therapeutic strategies that spare beneficial PAR1-mediated cytoprotection.

Endothelial Function Studies Requiring Preserved Vascular Reactivity

For experiments involving intact endothelium or vascular reactivity measurements, Parmodulin 2 is the preferred PAR1 inhibitor based on direct comparative data showing preserved endothelial function in human arterial preparations. At 10⁻⁶ M, vorapaxar disrupted both NO- and EDHF-mediated relaxation responses in human left internal mammary artery, whereas Parmodulin 2 did not impair endothelial function and maintained endothelial layer integrity by transmission electron microscopy [1]. This evidence supports ML161 use in isolated vessel studies, endothelial cell culture models where barrier function is assessed, and any application where confounding endothelial dysfunction would compromise experimental interpretation.

In Vivo Thrombosis Models Where Bleeding Time Preservation Is Critical

Parmodulin 2 enables in vivo thrombosis studies without the confounding variable of impaired hemostasis. In murine laser-induced cremaster arteriole injury models, ML161 (5 mg/kg IV) achieved 73% inhibition of thrombus accumulation (AUC) without prolonging bleeding time [1]. This profile is particularly valuable for studies that aim to separate antithrombotic efficacy from hemorrhagic risk, for evaluating thrombus formation mechanisms in bleeding-sensitive models, and for comparative pharmacology studies benchmarking novel antithrombotic candidates against a compound with established efficacy and hemostatic safety [2].

Sickle Cell Disease and Thrombo-Inflammatory Research Models

Parmodulin 2 has demonstrated unique efficacy in disease models where other PAR1 antagonists fail. In a mouse model of heme-induced acute chest syndrome (ACS) in sickle cell disease, Parmodulin 2 (10 mg/kg IP) provided protection, whereas vorapaxar did not protect sickle cell mice from heme-induced ACS [1]. Additionally, Parmodulin 2 attenuates thrombo-inflammation in sickle cell disease models through modulation of PAR1 signaling [2]. This differential efficacy in a therapeutically challenging indication supports ML161 selection for sickle cell disease research, thrombo-inflammatory disease modeling, and studies investigating PAR1 signaling in hemolytic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parmodulin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.